Ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate
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Overview
Description
Ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate is a chemical compound that belongs to the class of β-keto esters This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate typically involves the reaction of ethyl acetoacetate with pyrrolidine under specific conditions. One common method involves the use of lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at -40°C. The reaction mixture is then quenched with acetic acid and basified using sodium bicarbonate solution. The product is extracted with ethyl acetate and purified through standard procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The pyrrolidine ring plays a crucial role in binding to the active sites of enzymes or receptors, thereby influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: Contains a pyridine ring instead of a pyrrolidine ring.
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Contains a pyrazine ring.
Ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate: Contains a pyrimidine ring
These compounds share similar chemical structures but differ in their heterocyclic rings, which can influence their chemical reactivity and biological activities. The presence of different heterocycles can lead to variations in binding affinities, selectivity, and overall pharmacological profiles.
Properties
Molecular Formula |
C9H15NO3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 3-oxo-3-pyrrolidin-2-ylpropanoate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)6-8(11)7-4-3-5-10-7/h7,10H,2-6H2,1H3 |
InChI Key |
GLILUYHLGPNYNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCN1 |
Origin of Product |
United States |
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